3-Hydroxy-5-methylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-5-methylphenylboronic acid is an organic compound . It is commonly used in scientific research .

Synthesis Analysis

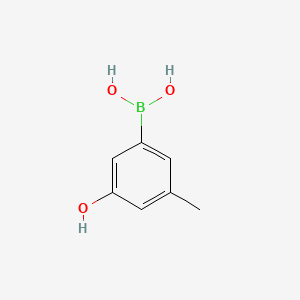

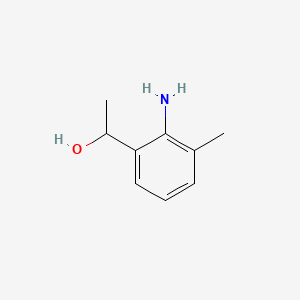

Boronic acids are considered Lewis acids and have a pKa value of 4–10 . They are used as synthetic intermediates in organic synthesis . The synthesis of boronic acids like 3-Hydroxy-5-methylphenylboronic acid is relatively simple and well known .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5-methylphenylboronic acid is represented by the SMILES stringCC1=CC(O)=CC(B(O)O)=C1 . Its empirical formula is C7H9BO3 and it has a molecular weight of 151.96 . Chemical Reactions Analysis

Boronic acids, including 3-Hydroxy-5-methylphenylboronic acid, have been employed for diol binding with differing substitution of the phenyl ring . This is done with the goals of simplifying their synthesis and altering their thermodynamics of complexation .Physical And Chemical Properties Analysis

3-Hydroxy-5-methylphenylboronic acid is a solid . Its empirical formula isC7H9BO3 and it has a molecular weight of 151.96 .

科学的研究の応用

Sensing Applications in Analytical Chemistry

3-Hydroxy-5-methylphenylboronic acid: is utilized in analytical chemistry for its ability to form complexes with diols and Lewis bases . This property is particularly useful in the development of sensors for detecting sugars and other substances that contain diol groups. The compound’s reactivity with diols can be employed in colorimetric or fluorescence-based sensors, providing a visual or measurable signal in response to analyte presence.

Biomedical Research

In the field of medicine, 3-Hydroxy-5-methylphenylboronic acid has potential applications in drug delivery systems . Its boronic acid group can interact with biological molecules, which could be exploited to create targeted drug delivery mechanisms, particularly for cancer therapeutics where boronic acids can target cancerous cells due to their higher sugar consumption.

Environmental Science

Environmental science research can benefit from the use of 3-Hydroxy-5-methylphenylboronic acid in the remediation of pollutants. Its chemical properties may allow it to bind with harmful substances, aiding in their removal from water or soil . This could be particularly useful in the treatment of industrial waste or the detoxification of environments affected by chemical spills.

Agricultural Sciences

In agriculture, 3-Hydroxy-5-methylphenylboronic acid could be explored as a growth promoter or as part of pest management strategies . Its molecular structure might interact with plant hormones or metabolic pathways, enhancing growth, yield, or resistance to pests and diseases.

Material Science

Material scientists could investigate 3-Hydroxy-5-methylphenylboronic acid for creating novel materials with specific binding properties . Its ability to form stable complexes with various molecules could lead to the development of new types of polymers, coatings, or other materials with unique characteristics such as self-healing or responsive behaviors.

Industrial Applications

Industrially, 3-Hydroxy-5-methylphenylboronic acid may be used in the synthesis of complex organic molecules . Its boronic acid moiety is a key functional group in Suzuki coupling reactions, which are widely used in the pharmaceutical and fine chemical industries to create a variety of products, including active pharmaceutical ingredients and organic electronic materials.

作用機序

Safety and Hazards

特性

IUPAC Name |

(3-hydroxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSWVVOTJWCGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681569 |

Source

|

| Record name | (3-Hydroxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-methylphenylboronic acid | |

CAS RN |

1256345-79-5 |

Source

|

| Record name | B-(3-Hydroxy-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)

![tert-Butyl 2-amino-4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B595527.png)